2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide
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Overview
Description
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide is an organic compound with the molecular formula C10H13ClN2O3 It is known for its unique structure, which includes an aminomethyl group, a chloro group, and a methoxy group attached to a phenoxyacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxyphenol and chloroacetic acid.
Formation of Intermediate: The first step involves the reaction of 2-chloro-6-methoxyphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-chloro-6-methoxyphenoxyacetic acid.
Amidation: The intermediate is then reacted with aminomethyl chloride in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of phenoxyacetamide oxides.
Reduction: Formation of aminomethyl derivatives.
Hydrolysis: Formation of 2-chloro-6-methoxyphenoxyacetic acid and corresponding amines.
Scientific Research Applications
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]ethanol
- 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]propanoic acid
- 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]butanamide
Uniqueness
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity, while the chloro and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C10H13ClN2O3 |
---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C10H13ClN2O3/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14/h2-3H,4-5,12H2,1H3,(H2,13,14) |
InChI Key |
UZABTEHUVUYDOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Cl)OCC(=O)N |
Origin of Product |
United States |
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